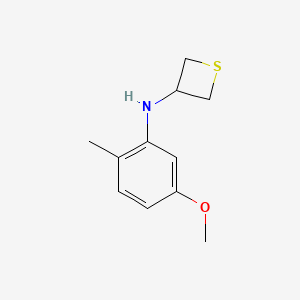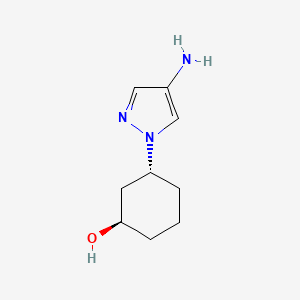
N-(5-Methoxy-2-methylphenyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanamines. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amine group attached to a methoxy-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methylphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a 2-methyl-5-methoxyphenyl thiol, with an appropriate halogenated compound under basic conditions. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization step, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalytic systems to facilitate the cyclization and amination steps can improve efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Methoxy-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Methoxy-2-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a useful probe in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(5-Methoxy-2-methylphenyl)thietan-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Methoxypentyl)thietan-3-amine
- 2-Methoxy-5-methylphenyl isocyanate
Uniqueness
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thietane ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NOS |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
N-(5-methoxy-2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-8-3-4-10(13-2)5-11(8)12-9-6-14-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
OIHSYNVSYLFGTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/no-structure.png)



![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
